molecular formula C13H12N4OS2 B1490511 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-70-8

2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Katalognummer: B1490511
CAS-Nummer: 1105192-70-8
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: GLKHIOUBCPKRJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one. This designation reflects the precise structural arrangement and substitution pattern within the heterocyclic framework. The molecular formula C₁₃H₁₂N₄OS₂ indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, four nitrogen atoms, one oxygen atom, and two sulfur atoms. The molecular weight is consistently reported as 304.39 daltons across multiple chemical databases and supplier catalogs.

The structural composition can be systematically analyzed through its constituent components. The central thiazolo[4,5-d]pyridazin-4(5H)-one core represents a bicyclic system where a thiazole ring is fused with a pyridazinone moiety. The pyrrolidin-1-yl substituent at position 2 contributes C₄H₈N to the overall molecular formula, while the thiophen-2-yl group at position 7 adds C₄H₃S. The carbonyl functionality inherent in the pyridazinone portion accounts for the single oxygen atom in the molecular formula.

Molecular identifier systems provide additional validation of the structural assignment. The compound is catalogued under MDL number MFCD11986465, which serves as a unique identifier within chemical databases. The InChI (International Chemical Identifier) string InChI=1S/C13H12N4OS2/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18) provides a standardized textual representation of the molecular structure. The corresponding InChIKey GLKHIOUBCPKRJQ-UHFFFAOYSA-N offers a condensed hash-based identifier derived from the full InChI string.

Property Value Source Reference
International Union of Pure and Applied Chemistry Name 2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Molecular Formula C₁₃H₁₂N₄OS₂
Molecular Weight 304.39 g/mol
MDL Number MFCD11986465
InChIKey GLKHIOUBCPKRJQ-UHFFFAOYSA-N

Structural Isomerism and Tautomeric Forms

The structural complexity of 2-pyrrolidin-1-yl-7-(2-thienyl)thiazolo[4,5-d]pyridazin-4(5H)-one presents opportunities for various isomeric and tautomeric arrangements that significantly impact its chemical identity and nomenclature. The compound exhibits characteristics consistent with keto-enol tautomerism, particularly involving the pyridazinone moiety, which shares structural similarities with related heterocyclic systems known to undergo such equilibrium processes.

Analysis of the simplified molecular-input line-entry system representations reveals important structural details regarding potential tautomeric forms. The canonical simplified molecular-input line-entry system notation O=c1[nH]nc(c2c1nc(s2)N1CCCC1)c1cccs1 demonstrates the keto tautomer with the carbonyl group explicitly shown. This representation indicates that the compound primarily exists in its keto form under standard conditions, similar to related pyridazinone derivatives that favor the keto tautomer in solution due to enhanced stability through aromatic character preservation.

The tautomeric behavior of pyridazinone systems has been extensively studied in related compounds. Research on pyridazin-3(2H)-one demonstrates that these heterocycles can undergo tautomeric conversion between keto and enol forms, with the keto tautomer generally favored in solution. The energy barrier for tautomeric conversion in pyridazinone systems typically requires significant activation energy, with studies showing values around 42.64 kcal/mol for direct hydrogen transfer mechanisms. However, the presence of protic solvents can substantially reduce this barrier through assisted hydrogen transfer mechanisms.

Structural isomerism considerations also encompass the potential for positional isomers based on the substitution pattern around the thiazolo[4,5-d]pyridazine core. The specific 4,5-fusion pattern represents one possible arrangement, while alternative fusion patterns could theoretically produce distinct structural isomers. The thiophene substituent attachment at position 7 and the pyrrolidine group at position 2 define the current isomeric form, distinguishing it from potential regioisomers with different substitution patterns.

The photochemical behavior of thiazole-containing heterocycles has revealed additional complexity in structural arrangements. Recent research has demonstrated that thiazole derivatives can undergo photochemical rearrangements leading to structural permutations under specific irradiation conditions. These findings suggest that compounds like 2-pyrrolidin-1-yl-7-(2-thienyl)thiazolo[4,5-d]pyridazin-4(5H)-one may exhibit photochemical isomerization potential, though specific studies on this exact compound have not been reported.

Structural Feature Characteristic Implication
Primary Tautomer Keto form (pyridazin-4(5H)-one) Enhanced stability in solution
Alternative Tautomer Enol form (4-hydroxypyridazine) Minor contribution under standard conditions
Fusion Pattern [4,5-d] arrangement Defines specific isomeric identity
Substitution Pattern 2-pyrrolidin-1-yl, 7-thienyl Distinguishes from regioisomers

Eigenschaften

IUPAC Name

2-pyrrolidin-1-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKHIOUBCPKRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, this compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cell lines, this compound has demonstrated significant anticancer activity by inhibiting cell proliferation and inducing apoptosis. The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PARP-1, which leads to the accumulation of DNA damage and subsequent cell death. Additionally, this compound can bind to other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes. The ability of this compound to induce changes in gene expression further contributes to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments. The degradation of the compound over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity. Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic applications. The threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.

Biologische Aktivität

2-Pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, with the CAS number 1105192-70-8 and the molecular formula C13H12N4OS2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and related research findings.

PropertyValue
Molecular FormulaC13H12N4OS2
Molar Mass304.39 g/mol
SynonymsThiazolo[4,5-d]pyridazin-4(5H)-one, 2-(1-pyrrolidinyl)-7-(2-thienyl)
CAS Number1105192-70-8

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyridazine moieties exhibit antimicrobial properties. In particular, derivatives of thiazolo[4,5-d]pyridazinones have shown efficacy against various bacterial strains. For instance, studies have demonstrated that certain derivatives possess activity comparable to standard antibacterial agents, suggesting potential applications in drug development for combating infections .

Anti-inflammatory and Analgesic Effects

A series of studies have evaluated the anti-inflammatory and analgesic properties of thiazolo[4,5-d]pyridazinones. In vivo tests revealed that these compounds significantly reduced inflammation and pain in animal models. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Case Study:
In a study using the "Hot Plate" model for analgesic activity, compounds derived from this compound demonstrated a significant reduction in response times compared to control groups, indicating effective analgesic properties .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Some studies suggest that thiazolo[4,5-d]pyridazinones can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still under investigation but show promise for future cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyridazine ring can enhance potency against specific targets such as IKKbeta inhibitors and cyclooxygenase enzymes. For example, substituents at the 3 and 6 positions have been shown to increase selectivity and efficacy in inhibiting inflammatory pathways .

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that compounds similar to 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibit various pharmacological properties. Notably:

Analgesic and Anti-inflammatory Properties

A study synthesized a series of thiazolo[4,5-d]pyridazinones, including derivatives of the compound , and evaluated their analgesic and anti-inflammatory activities using in vivo models. The results indicated significant potential for pain relief and inflammation reduction, suggesting that this compound could be developed into therapeutic agents for conditions such as arthritis or other inflammatory diseases .

MALT1 Inhibition

The compound has been investigated for its role as a MALT1 inhibitor, which is relevant in the treatment of autoimmune diseases. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is implicated in various inflammatory pathways; thus, inhibiting its activity could lead to novel treatments for conditions like rheumatoid arthritis and multiple sclerosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the reaction of thiazole derivatives with pyridazinones under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: In Vivo Analgesic Activity

In a controlled study involving animal models, compounds derived from thiazolo[4,5-d]pyridazinones were tested for their analgesic effects using the "hot plate" and "acetic acid cramps" models. The results showed that these compounds significantly reduced pain responses compared to control groups, thereby validating their potential use as analgesics in clinical settings .

Case Study 2: Autoimmune Disease Treatment

A patent application highlighted the use of thiazolo-pyridine compounds as MALT1 inhibitors. The research indicated that these compounds could effectively modulate immune responses in preclinical models of autoimmune diseases, paving the way for future clinical trials aimed at evaluating their efficacy in human subjects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Compound 14b with key analogs:

Compound Name Substituents (Position) Molecular Formula MW Melting Point (°C) Key Spectral Features (¹H-NMR, δ ppm)
14b (Target Compound) 2-Pyrrolidinyl, 7-Thienyl C₁₃H₁₂N₄OS₂ 304.39 285–286 Thiophene: 7.54 (d), 7.20 (t), 7.67 (d)
10a (7-Phenyl-2-pyrrolidinyl) 2-Pyrrolidinyl, 7-Ph C₁₅H₁₄N₄OS 298.37 285–286 Phenyl: 7.47–7.56 (m), 7.75–7.77 (m)
10b (7-Phenyl-2-piperidinyl) 2-Piperidinyl, 7-Ph C₁₆H₁₆N₄OS 313.1 Not reported Piperidine: 1.65–1.73 (m), 3.56 (m)
10c (7-Phenyl-2-morpholinyl) 2-Morpholinyl, 7-Ph C₁₅H₁₄N₄O₂S 314.36 302–303 Morpholine: 3.62 (t), 3.74 (t)
136859 (2-Piperidinyl-7-thienyl) 2-Piperidinyl, 7-Thienyl C₁₄H₁₄N₄OS₂ 318.42 Not reported Not reported
2-Amino-7-(2-thienyl) analog (CAS: LIF372154414) 2-Amino, 7-Thienyl C₉H₆N₄OS₂ 266.31 Not reported Amino: δ 12.7 (s, NH)

Key Observations :

  • Substituent Effects on Solubility : Pyrrolidine and piperidine groups enhance solubility compared to morpholine due to reduced polarity .
  • Spectral Shifts : Thiophene protons in 14b resonate downfield (δ 7.54–7.67) compared to phenyl analogs (δ 7.47–7.77), reflecting electronic differences between thiophene and benzene .

Pharmacological Activity

Analgesic Efficacy
  • Thiophene vs. Phenyl Substituents : Thiophene-containing derivatives (e.g., 14b ) may exhibit enhanced metabolic stability compared to phenyl analogs due to sulfur’s electron-rich nature, though phenyl derivatives (e.g., 10a) show broader π-π interactions with biological targets .

Vorbereitungsmethoden

Synthesis of 1-pyrrolidinecarbothioamide (Intermediate 4a)

  • Method: Condensation of pyrrolidine with ethyl isothiocyanatidocarbonate (2), followed by hydrolysis of the ester intermediate (3).
  • Yield: Approximately 73%
  • Key Reagents: Ethyl chloroformate, potassium rhodanide, tetramethylethylenediamine (TMEDA) catalyst for isothiocyanate formation
  • Notes: This step forms the carbothioamide essential for thiazole ring construction.

Preparation of 3-chloro-4-thiophen-2-yl-2,4-dioxobutyric acid methyl ester (12b)

  • Method: Reaction of 2-acetylthiophene with ethyl oxalate in the presence of sodium methylate.
  • Notes: This chlorinated dioxo ester is a key electrophilic partner for carbothioamide condensation.

Formation of 2-(1-pyrrolidinyl)-7-(2-thienyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cyclization via Hydrazine Hydrate Reflux

  • Procedure: Reflux the crude methyl ester intermediates (13a–e) with a two-fold excess of hydrazine hydrate in ethanol for 4 hours.
  • Result: Cyclization and ring closure produce the target thiazolo[4,5-d]pyridazin-4(5H)-ones 14a,b, 15, and 16a,b.
  • Yield: Generally high, in the range of 78–87%
  • Purification: Filtration of precipitate followed by recrystallization from ethanol-DMF (1:1)
  • Characterization: Confirmed by 1H-NMR, 13C-NMR, and LC-MS; proton shifts correspond to thiophene and pyridazinone protons.

Summary of Reaction Sequence

Step Reactants / Intermediates Conditions Product / Intermediate Yield (%) Notes
1 Pyrrolidine + Ethyl isothiocyanatidocarbonate (2) Condensation, ester hydrolysis 1-pyrrolidinecarbothioamide (4a) 73 Key carbothioamide intermediate
2 2-Acetylthiophene + Ethyl oxalate + NaOMe Esterification 3-chloro-4-thiophen-2-yl-2,4-dioxobutyric acid methyl ester (12b) - Electrophilic ester intermediate
3 4a + 12b Reflux in MeOH, pH adjustment Methyl ester intermediate (13b) (not isolated) - Precursor for cyclization
4 13b + Hydrazine hydrate Reflux in ethanol (4 h) 2-pyrrolidin-1-yl-7-(2-thienyl)thiazolo[4,5-d]pyridazin-4(5H)-one (14b) 78–87 Final cyclized product

Detailed Research Findings and Characterization

  • NMR Spectroscopy:
    • Thiophene protons exhibit characteristic doublets and triplets in the aromatic region (around 7.2–7.8 ppm).
    • Pyrrolidine ring protons appear as singlets in the aliphatic region (2.0–3.5 ppm).
    • The pyridazinone NH proton appears as a singlet near 12.7 ppm.
  • Mass Spectrometry:
    • Molecular ion peaks consistent with the expected molecular weight (approx. 299.1 m/z for the phenyl analog; thiophene analogs show similar patterns).
  • Yields and Purity:
    • Overall yields for the final compounds range from 78% to 87%, demonstrating the efficiency of the synthetic route.
    • Purity typically >95% after recrystallization.

Additional Notes on Synthetic Variations

  • Similar synthetic routes apply to analogs with different N-substituents on the thiazole ring (e.g., piperidine, morpholine) with comparable yields and conditions.
  • The method is adaptable for the introduction of various aromatic or heteroaromatic substituents at the 7-position by selecting the appropriate acetyl-substituted starting ketones (e.g., acetylfuran, acetylthiophene).
  • The use of hydrazine hydrate is crucial for ring closure and formation of the pyridazinone moiety.

Q & A

Q. What synthetic routes are commonly employed for synthesizing thiazolo[4,5-d]pyridazin-4(5H)-one derivatives, including the target compound?

The compound is synthesized via multi-step routes involving cyclocondensation or regioselective alkylation. For example, [4+2] cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions (Q-Tube reactors) yields the thiazolo-pyridazine core . Microwave-assisted synthesis improves regioselectivity in alkylation steps, as seen in the preparation of morpholinyl-substituted analogs . Key intermediates like 4-amino-2-(substituted)-1,3-thiazole-5-carboxamide are condensed with acetic anhydride to form the pyridazinone ring .

Q. What structural features influence the reactivity and biological activity of this compound?

The molecule contains a thiazolo[4,5-d]pyridazinone core with a 2-thienyl group at position 7 and a pyrrolidinyl group at position 2. The thienyl moiety enhances π-stacking interactions with biological targets, while the pyrrolidinyl substituent modulates lipophilicity and solubility. X-ray crystallography (e.g., triclinic crystal system with α = 71.002°, β = 75.845°) confirms planar geometry, critical for target binding . Functional group reactivity (e.g., oxidation of sulfur atoms) can be probed via NMR and mass spectrometry .

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous thiazolo-pyridazinones exhibit antiviral activity against RNA viruses, attributed to inhibition of viral polymerase . Derivatives with morpholinyl or thiomorpholinyl substituents show PI3K-beta inhibition (IC₅₀ < 100 nM) in PTEN-deficient cancer models . COX-II docking studies suggest anti-inflammatory potential for chlorophenyl-substituted variants .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing thienyl vs. pyrrolidinyl protons).
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., triclinic system with a = 6.9262 Å, b = 7.0540 Å) .
  • HPLC-MS : Monitors purity (>98%) and identifies degradation products under stress conditions .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Critical parameters include:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates .
  • Temperature : Microwave-assisted synthesis at 120–150°C reduces side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in alkylation steps .

Advanced Research Questions

Q. What challenges arise in scaling up multi-step syntheses of this compound?

Key issues include:

  • Intermediate Stability : Thiazole intermediates prone to oxidation require inert atmospheres (N₂/Ar) .
  • Purification : Column chromatography struggles with closely eluting isomers; preparative HPLC with C18 columns achieves better separation .
  • Yield Drop : Cumulative losses across steps (e.g., 70% per step for 4 steps → ~24% overall). Statistical Design of Experiments (DoE) identifies critical factors .

Q. How do structural modifications (e.g., substituent variations) impact target selectivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Position 2 : Pyrrolidinyl groups enhance PI3K-beta selectivity over PI3K-alpha (10-fold) due to steric complementarity .
  • Position 7 : 2-Thienyl vs. phenyl substituents increase antiviral potency (EC₅₀ from 1.2 μM to 0.3 μM) .
  • LogP Optimization : Chlorophenyl groups improve membrane permeability but reduce aqueous solubility (logP ↑ from 2.1 to 3.5) .

Q. What computational strategies aid in identifying biological targets for this compound?

Molecular docking (AutoDock Vina) predicts strong binding to PI3K-beta (ΔG = -9.2 kcal/mol) via hydrogen bonds with Val848 and hydrophobic interactions with Met804 . MD simulations (100 ns) assess stability of the protein-ligand complex, with RMSD < 2.0 Å indicating robust binding .

Q. How can conflicting bioactivity data from different studies be resolved?

Discrepancies arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 μM) in kinase assays alter IC₅₀ values .
  • Cell Lines : PTEN-deficient vs. PTEN-wild-type models show divergent responses to PI3K inhibitors .
  • Metabolic Stability : Microsomal half-life (t₁/₂) differences (e.g., human vs. rat liver microsomes) affect in vivo efficacy .

Q. What strategies improve the physicochemical properties (e.g., solubility) of this compound?

  • Salt Formation : HCl salts increase aqueous solubility (from 0.05 mg/mL to 1.2 mg/mL) .
  • Prodrug Design : Phosphate esters at the pyrrolidinyl nitrogen enhance oral bioavailability (AUC ↑ 3-fold) .
  • Co-crystallization : Co-formers like succinic acid modify crystal lattice energy, improving dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.